2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
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Overview
Description
2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a complex organic compound featuring a unique structure that combines a thiophene ring with a tetrahydrothieno[2,3-c]pyridine core
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects . They are known to interact with a range of targets, including various enzymes and receptors, contributing to their diverse pharmacological properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives are known to exhibit a range of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Construction of the Tetrahydrothieno[2,3-c]pyridine Core: This step often involves cyclization reactions where the thiophene derivative is reacted with appropriate amines and nitriles under controlled conditions.
Final Assembly: The final step involves the coupling of the thiophene and tetrahydrothieno[2,3-c]pyridine units, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and scalability. This method allows for precise control over reaction parameters, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitrile group to form corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the thiophene ring is particularly significant due to its known biological activity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-Aminothiophene and 2-Thiophenecarbonitrile share structural similarities but lack the tetrahydrothieno[2,3-c]pyridine core.
Pyridine Derivatives: Compounds such as 2-Aminopyridine and 3-Cyanopyridine are structurally related but do not contain the thiophene ring.
Uniqueness
The uniqueness of 2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile lies in its combined structural features, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields, leading to new discoveries and innovations.
Properties
IUPAC Name |
2-amino-6-(2-thiophen-2-ylethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S2/c15-8-12-11-4-6-17(9-13(11)19-14(12)16)5-3-10-2-1-7-18-10/h1-2,7H,3-6,9,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMVXXQYLYTXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N)C#N)CCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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